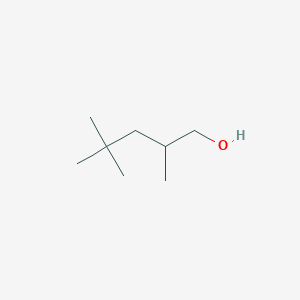

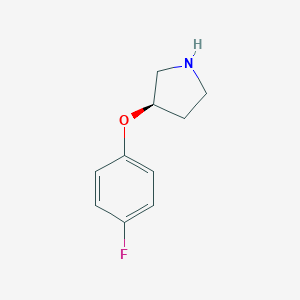

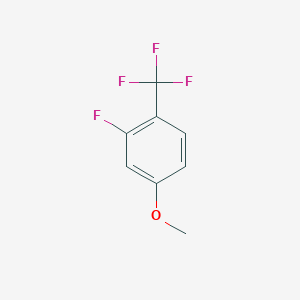

![molecular formula C22H34O3 B058879 [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate CAS No. 16321-28-1](/img/structure/B58879.png)

[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate, also known as TMA, is a cyclic ether compound with a unique molecular structure. TMA has been widely used in scientific research due to its diverse biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is not fully understood. However, it is believed that [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate acts on ion channels and receptors in the brain and cardiovascular system. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been shown to have a potent inhibitory effect on the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has also been shown to have an inhibitory effect on the activity of L-type calcium channels, which are essential for the regulation of cardiac and smooth muscle contraction.

Biochemical And Physiological Effects

[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has diverse biochemical and physiological effects. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been shown to have a potent inhibitory effect on the activity of voltage-gated sodium channels, which can lead to a decrease in the excitability of neurons. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has also been shown to have an inhibitory effect on the activity of L-type calcium channels, which can lead to a decrease in the contractility of cardiac and smooth muscle. In addition, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been shown to have an inhibitory effect on the activity of nicotinic acetylcholine receptors, which are essential for the transmission of signals between neurons.

Advantages And Limitations For Lab Experiments

[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has several advantages as a tool for scientific research. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is a potent inhibitor of voltage-gated sodium channels, which makes it a valuable tool for studying the function of these channels in neurons. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is also a potent inhibitor of L-type calcium channels, which makes it a valuable tool for studying the function of these channels in the cardiovascular system. However, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has some limitations as a tool for scientific research. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is a highly toxic compound that must be handled with care. In addition, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has a short half-life, which can make it difficult to study the long-term effects of this compound on biological systems.

Future Directions

There are several future directions for research on [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate. One area of research is to investigate the effects of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate on other ion channels and receptors in the brain and cardiovascular system. Another area of research is to investigate the long-term effects of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate on biological systems. Finally, there is a need for research on the development of new compounds that are structurally similar to [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate but have improved pharmacological properties.

Synthesis Methods

The synthesis of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate involves a multi-step process that requires careful attention to detail. The first step involves the synthesis of a key intermediate, 2,6,16-trimethyl-5-oxapentacyclo[9.7.0.0(2,8).0(4,6).0(12,16)]octadecane, which is then reacted with acetic anhydride to produce [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate. The synthesis of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been extensively used in scientific research as a tool to study various biological systems. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been used as a model compound to study the mechanism of action of cyclic ether compounds on the nervous system. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has also been used in studies to investigate the effects of cyclic ether compounds on ion channels and receptors in the brain. In addition, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been used in studies to investigate the effects of cyclic ether compounds on the cardiovascular system.

properties

CAS RN |

16321-28-1 |

|---|---|

Product Name |

[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate |

Molecular Formula |

C22H34O3 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate |

InChI |

InChI=1S/C22H34O3/c1-13(23)24-18-8-7-16-15-6-5-14-11-22(4)19(25-22)12-21(14,3)17(15)9-10-20(16,18)2/h14-19H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-,20-,21-,22+/m0/s1 |

InChI Key |

IKKPYHLRODAMEI-DPZUCKTFSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]5[C@@](C4)(O5)C)C)C |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC5C(C4)(O5)C)C)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC5C(C4)(O5)C)C)C |

synonyms |

2β,3β-Epoxy-3-methyl-5α-androstan-17β-ol acetate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

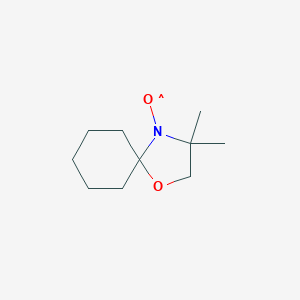

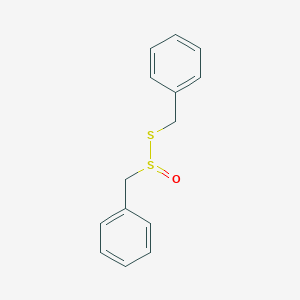

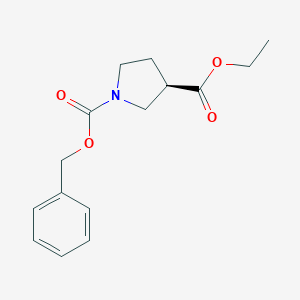

![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)

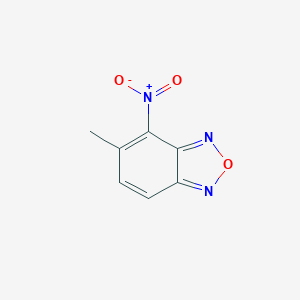

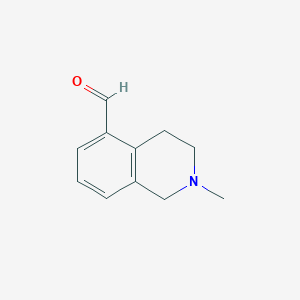

![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)

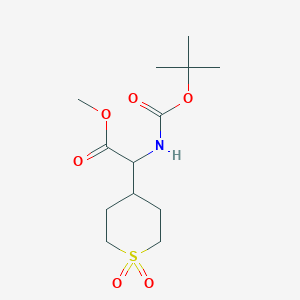

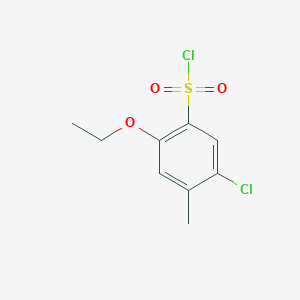

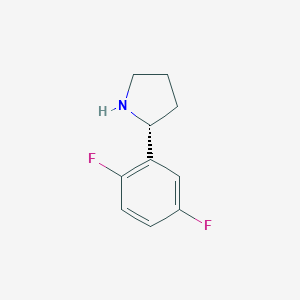

![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)